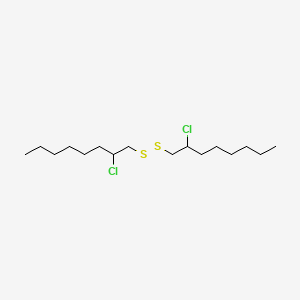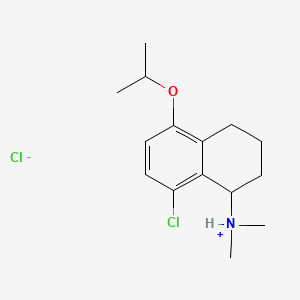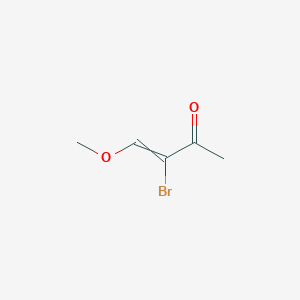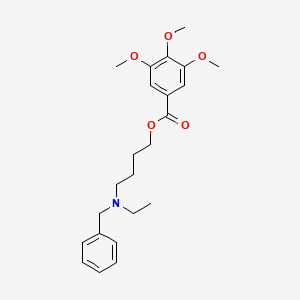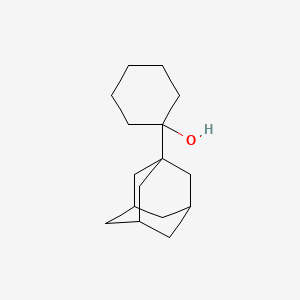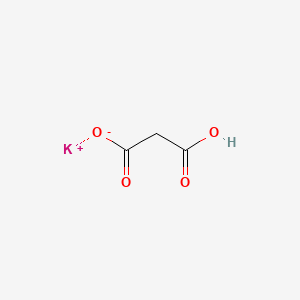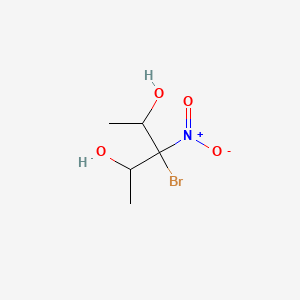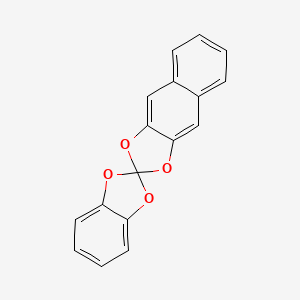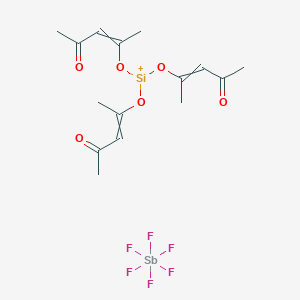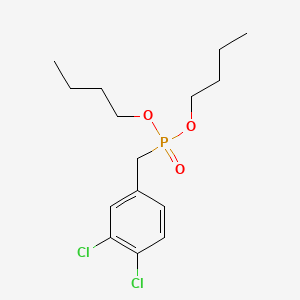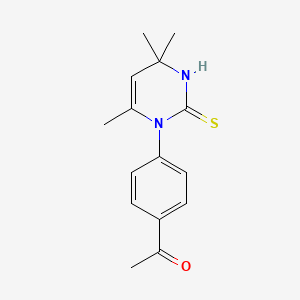
4'-(1,4-Dihydro-2-mercapto-4,4,6-trimethyl-1-pyrimidinyl)acetophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- is a heterocyclic organic compound with the molecular formula C15H18N2OS. It is known for its unique structure, which includes a pyrimidine ring substituted with a mercapto group and trimethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-halo derivatives with sulfur-containing reagents, which leads to the formation of the thioxopyrimidine ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functionalization steps. The exact methods can vary depending on the desired purity and yield of the final product .
化学反应分析
Types of Reactions
ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted pyrimidines. These products can have different properties and applications depending on the functional groups introduced .
科学研究应用
ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- has several scientific research applications:
作用机制
The mechanism of action of ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- involves its interaction with cellular components. The mercapto group can interact with thiol groups in proteins, affecting their function. Additionally, the compound can alter cell membrane permeability, leading to changes in cellular processes . The exact molecular targets and pathways are still under investigation, but its effects on protein function and cell membrane integrity are key areas of interest .
相似化合物的比较
Similar Compounds
Similar compounds include other thioxopyrimidines and acetophenone derivatives, such as:
2-Thioxopyrimidine: Known for its biological activities, including antimicrobial and anticancer properties.
4-Hydroxy-4-methyl-2-pentanone: Used in various chemical reactions and industrial applications.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Known for its biochemical actions.
Uniqueness
ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- is unique due to its combination of a pyrimidine ring with a mercapto group and trimethyl substitutions. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
63990-68-1 |
|---|---|
分子式 |
C15H18N2OS |
分子量 |
274.4 g/mol |
IUPAC 名称 |
1-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H18N2OS/c1-10-9-15(3,4)16-14(19)17(10)13-7-5-12(6-8-13)11(2)18/h5-9H,1-4H3,(H,16,19) |
InChI 键 |
GWNDISICAKEBKR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)C(=O)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)
